

An In-depth Technical Guide to MC-Val-Cit-PAB-vinblastine

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Compound of Interest

Compound Name: MC-Val-Cit-PAB-vinblastine

Cat. No.: B12426591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **MC-Val-Cit-PAB-vinblastine**, an antibody-drug conjugate (ADC) payload. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Core Concepts: Chemical Formula and Components

MC-Val-Cit-PAB-vinblastine is a complex molecule designed for targeted cancer therapy. It consists of three key components: a cytotoxic agent (vinblastine), a cleavable linker system (MC-Val-Cit-PAB), and a reactive moiety for antibody conjugation.

The chemical formula for **MC-Val-Cit-PAB-vinblastine** is $C_{74}H_{97}N_{10}O_{15}$, and its molecular weight is 1366.62 g/mol .

The constituent parts of the molecule are:

- **MC (Maleimidocaproyl):** This unit contains a maleimide group that serves as a reactive handle for conjugation to thiol groups present in cysteine residues of monoclonal antibodies.
- **Val-Cit (Valine-Citrulline):** This dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic cleavage is the basis for the targeted release of the cytotoxic payload.

- **PAB (p-aminobenzyl alcohol):** This acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the efficient release of the unmodified vinblastine payload.
- **Vinblastine:** A potent microtubule-disrupting agent that induces cell cycle arrest at the G2/M phase and subsequent apoptosis. The chemical formula for vinblastine is $C_{46}H_{58}N_4O_9$.^[1]

Quantitative Data Summary

While specific in vitro cytotoxicity data for the complete **MC-Val-Cit-PAB-vinblastine** conjugate is not widely available in public literature, the following tables summarize the known properties of its components and representative data for similar ADCs.

Table 1: Physicochemical Properties of **MC-Val-Cit-PAB-vinblastine** and its Components

Compound	Chemical Formula	Molecular Weight (g/mol)
MC-Val-Cit-PAB-vinblastine	$C_{74}H_{97}N_{10}O_{15}$	1366.62
Vinblastine	$C_{46}H_{58}N_4O_9$	810.97 ^[1]
MC-Val-Cit-PAB Linker	$C_{28}H_{40}N_6O_7$	572.65

Table 2: Representative In Vitro Cytotoxicity of Vinblastine Against Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)
AMO-1	Myeloma	0.000536
NCI-H446	Small Cell Lung Cancer	0.000565
SUP-M2	Anaplastic Large Cell Lymphoma	0.000678
IM-9	Myeloma	0.000722
NCI-H2122	Lung Adenocarcinoma	0.000805
WSU-DLCL2	B-cell Lymphoma	0.000823
U-698-M	B-cell Leukemia	0.000907
NCCIT	Testis	0.000962
P30-OHK	Acute Lymphoblastic Leukemia	0.000994
ALL-SIL	T-cell Leukemia	0.001186
BC-1	B-cell Lymphoma	0.001212
JiyoyeP-2003	Burkitt Lymphoma	0.001234
JVM-3	Lymphoid Neoplasm	0.001310
Jurkat	T-cell Leukemia	0.001316
NCI-H847	Small Cell Lung Cancer	0.001331
MDST8	Large Intestine	0.001354
SU-DHL-5	B-cell Lymphoma	0.001380
NCI-H69	Small Cell Lung Cancer	0.001436
MV-4-11	Leukemia	0.001441
RPMI-8402	Lymphoblastic T-cell Leukemia	0.001472
MOG-G-UVW	Glioma	0.001506
CML-T1	Chronic Myeloid Leukemia	0.001581
P32-ISH	Burkitt Lymphoma	0.001631

BL-41	Burkitt Lymphoma	0.001648
EoL-1-cell	Hematopoietic Neoplasm	0.001656

Data sourced from the Genomics of Drug Sensitivity in Cancer database.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of the complete **MC-Val-Cit-PAB-vinblastine** conjugate are proprietary and not publicly available. However, this section provides a representative, multi-step protocol for the synthesis of the MC-Val-Cit-PAB linker and a general method for its conjugation to a cytotoxic agent and an antibody, based on established chemical principles for ADC development.

Synthesis of the MC-Val-Cit-PAB Linker

This protocol outlines a common synthetic route for the Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl alcohol linker.

Step 1: Synthesis of Fmoc-Val-Cit-PABA

- Dissolve Fmoc-Val-Cit (1.5 g) in a mixture of dichloromethane (14 mL) and methanol (7 mL).
- Add 4-aminobenzyl alcohol (445.2 mg, 3.62 mmol) to the solution.
- Add N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) (1.5 g, 6 mmol) to the reaction mixture.
- Stir the solution at room temperature overnight.
- Concentrate the solvent under reduced pressure.
- Wash the resulting residue with diisopropyl ether for 30 minutes.
- Filter the solid and wash again with diisopropyl ether for 30 minutes.
- Filter the solid to obtain Fmoc-Val-Cit-PABA (yield: 82%).

Step 2: Fmoc Deprotection

- Dissolve the Fmoc-Val-Cit-PABA (2 g) in dimethylformamide (DMF) (10 mL).
- Add pyridine (2 mL) to the solution.
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction completion by thin-layer chromatography (TLC).
- Upon completion, concentrate the solution under high vacuum to obtain a yellow solid of H₂N-Val-Cit-PABA, which can be used in the next step without further purification.

Step 3: Coupling with Maleimidocaproic Acid

- Dissolve the H₂N-Val-Cit-PABA from the previous step in DMF.
- Add an activated ester of maleimidocaproic acid (e.g., MC-OSu) to the solution.
- Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to catalyze the reaction.
- Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.
- Purify the final product, MC-Val-Cit-PAB-OH, by column chromatography.

General Protocol for Conjugation of MC-Val-Cit-PAB-vinblastine to an Antibody

This is a generalized protocol for the conjugation of a drug-linker complex to a monoclonal antibody.

Step 1: Antibody Reduction

- Prepare a solution of the desired monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups. The molar ratio

of TCEP to antibody needs to be optimized.

- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

Step 2: Drug-Linker Conjugation

- Dissolve the **MC-Val-Cit-PAB-vinblastine** in an organic co-solvent like dimethyl sulfoxide (DMSO).
- Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR).
- Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be protected from light.

Step 3: Quenching and Purification

- Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
- Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug-linker, excess quenching agent, and aggregated antibody.

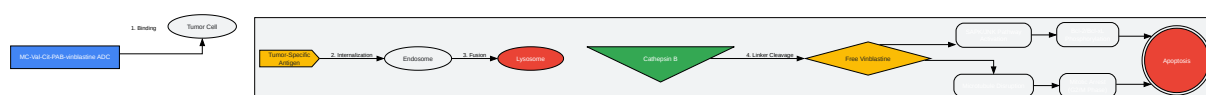
Step 4: Characterization

- Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry.
- Assess the purity and aggregation of the final ADC product using size-exclusion chromatography (SEC-HPLC).
- Confirm the identity and integrity of the ADC using techniques such as SDS-PAGE and mass spectrometry.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathway

The **MC-Val-Cit-PAB-vinblastine** ADC exerts its cytotoxic effect through a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis.



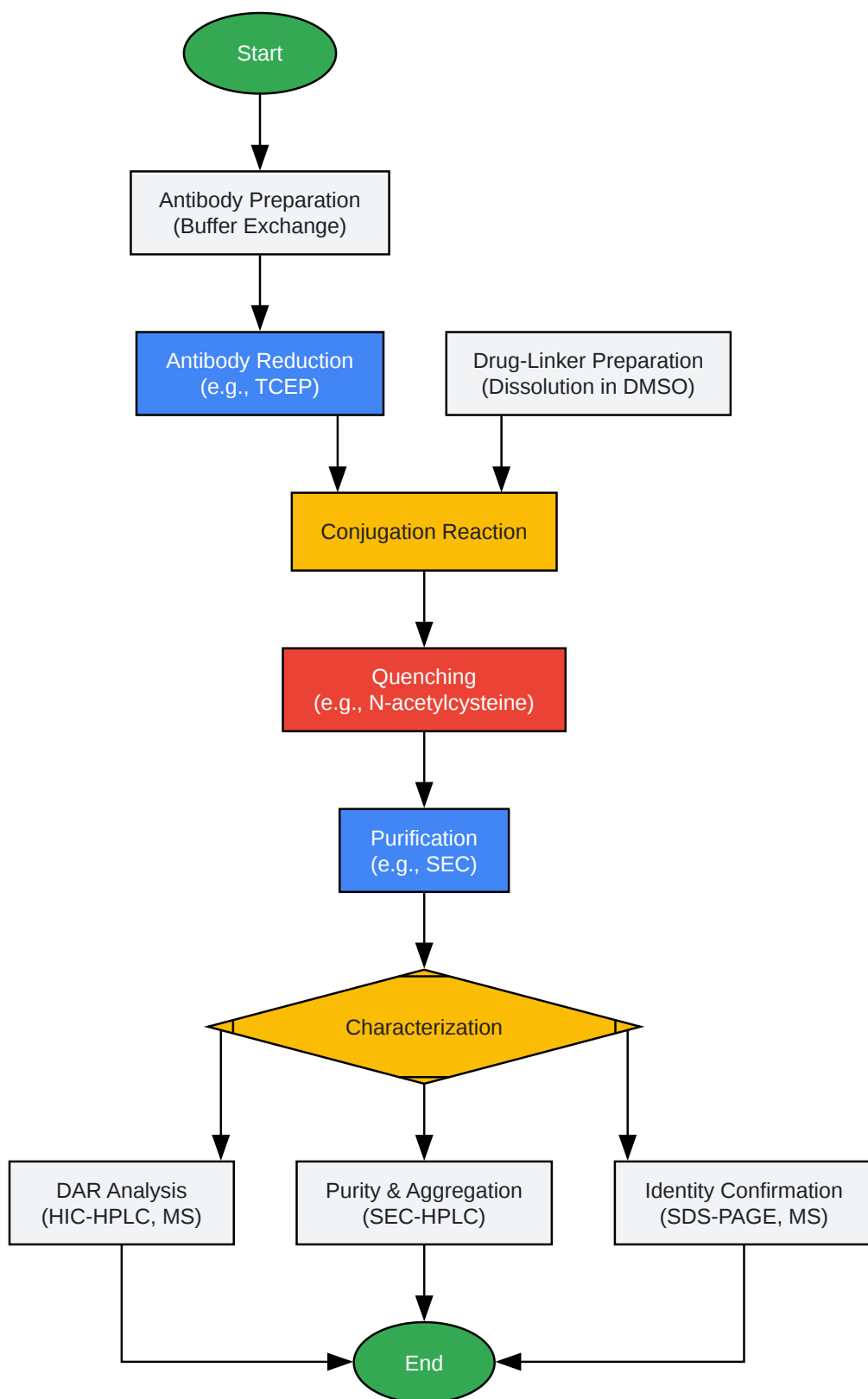
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Caption: Mechanism of action of a vinblastine-based ADC.

Upon administration, the ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen. The antibody component of the ADC binds to the antigen, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, cleave the Val-Cit linker. This releases the active vinblastine payload into the cytoplasm. Free vinblastine then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the M-phase, which ultimately triggers apoptosis. Additionally, vinblastine has been shown to activate the SAPK/JNK signaling pathway, leading to the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, further contributing to the apoptotic process.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate.



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Caption: A generalized workflow for ADC synthesis and characterization.

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